N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a benzyl group, a cyclobutyl group, and a methyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.
Aromatization: The heterocyclic ring is then aromatized by boiling in xylene in the presence of sulfur.
Substitution reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound’s structural features make it a potential candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects on certain pathogens . The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can be compared with other similar pyrimidine derivatives, such as:
2-aminopyrimidine derivatives: These compounds also possess a pyrimidine ring with an amino group and have been studied for their antitrypanosomal and antiplasmodial activities.
N-benzylmethylamine: This compound shares the benzyl and methyl groups but lacks the pyrimidine ring, making it structurally simpler and potentially less biologically active.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSQXQKWGMCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.